molecular formula C8H11N3 B15245204 n,n-Dimethyl-n'-pyridin-2-yl-formamidine

n,n-Dimethyl-n'-pyridin-2-yl-formamidine

Cat. No.: B15245204
M. Wt: 149.19 g/mol
InChI Key: PJDOURPMRIXEDD-JXMROGBWSA-N
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Description

N,N-Dimethyl-N’-pyridin-2-yl-formamidine is a chemical compound with the molecular formula C10H13N3 It is a formamidine derivative, characterized by the presence of a pyridine ring and dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-pyridin-2-yl-formamidine typically involves the reaction of pyridine-2-carboxaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Pyridine-2-carboxaldehyde and dimethylamine.

    Catalyst: A suitable catalyst such as an acid or base.

    Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of N,N-Dimethyl-N’-pyridin-2-yl-formamidine may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-pyridin-2-yl-formamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as permanganate or hydrogen peroxide. The oxidation typically leads to the formation of pyridine derivatives and other by-products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, where the dimethylamino group is replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

    Oxidation: Pyridine derivatives, dimethylamine, carbon dioxide.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N,N-Dimethyl-N’-pyridin-2-yl-formamidine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals

    Biology: The compound is studied for its potential biological activity, including its role as an inhibitor of certain enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-pyridin-2-yl-formamidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved may include:

    Enzyme Inhibition: The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity.

    Receptor Modulation: It can bind to receptors, altering their conformation and affecting their signaling pathways.

Comparison with Similar Compounds

N,N-Dimethyl-N’-pyridin-2-yl-formamidine can be compared with other similar compounds, such as:

    N,N-Dimethyl-N’-pyrimidin-2-yl-formamidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring. It has different reactivity and biological activity.

    N,N-Dimethyl-N’-pyridin-3-yl-formamidine: The position of the nitrogen in the pyridine ring is different, leading to variations in chemical and biological properties.

    N,N-Dimethyl-N’-pyridin-4-yl-formamidine: Another positional isomer with distinct properties.

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

N,N-dimethyl-N'-pyridin-2-ylmethanimidamide

InChI

InChI=1S/C8H11N3/c1-11(2)7-10-8-5-3-4-6-9-8/h3-7H,1-2H3/b10-7+

InChI Key

PJDOURPMRIXEDD-JXMROGBWSA-N

Isomeric SMILES

CN(C)/C=N/C1=CC=CC=N1

Canonical SMILES

CN(C)C=NC1=CC=CC=N1

Origin of Product

United States

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